

Technical Monograph: Ethyl 4-Chloroacetoacetate-13C4

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Compound of Interest

Compound Name: Ethyl 4-Chloroacetoacetate-13C4

CAS No.: 1216736-40-1

Cat. No.: B565187

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Stable Isotope Labeling in Dihydropyridine Synthesis & Metabolic Tracing

Executive Summary

Ethyl 4-Chloroacetoacetate-13C4 (E4CAA-13C4) is a high-fidelity stable isotope-labeled isotopologue of the alkylating agent ethyl 4-chloroacetoacetate. Enriched with four Carbon-13 atoms (

) along the acetoacetate backbone, this compound serves as a definitive Internal Standard (IS) for Isotope Dilution Mass Spectrometry (IDMS). Its primary utility lies in the precise quantification of genotoxic impurities in pharmaceutical precursors and the mechanistic elucidation of Hantzsch dihydropyridine synthesis—a critical pathway for calcium channel blockers like Amlodipine and Nifedipine.

Structural Characterization & Isotopic Fidelity

Chemical Architecture

Unlike the natural abundance isotopomer, E4CAA-13C4 possesses a contiguous chain of

atoms in the acetoacetate moiety. This specific labeling pattern provides a mass shift of +4.01 Da, sufficient to distinguish it from the M+0 (parent) and M+2 (

isotope) peaks of the analyte during mass spectrometry.

Feature	Specification
Chemical Formula	
Molecular Weight	168.56 g/mol (vs. 164.59 g/mol unlabeled)
Isotopic Enrichment	99 atom %
Appearance	Colorless to pale yellow liquid
Solubility	Soluble in MeOH, DMSO, CH ₂ Cl ₂ , EtOAc
Stability	Hygroscopic; susceptible to hydrolysis

Spectroscopic Signature (NMR & MS)

Researchers verifying the identity of E4CAA-13C4 must account for scalar coupling not present in the unlabeled compound.

- Mass Spectrometry (LC-MS/GC-MS):
 - Parent Ion: The base peak shifts to m/z 169/171 (assuming [M+H]⁺ and pattern) compared to the standard 165/167.
 - Fragmentation: Any fragment retaining the acetoacetate core will exhibit the +4 Da shift. Loss of the ethyl group () retains the core.
- ¹³C-NMR Interpretation:

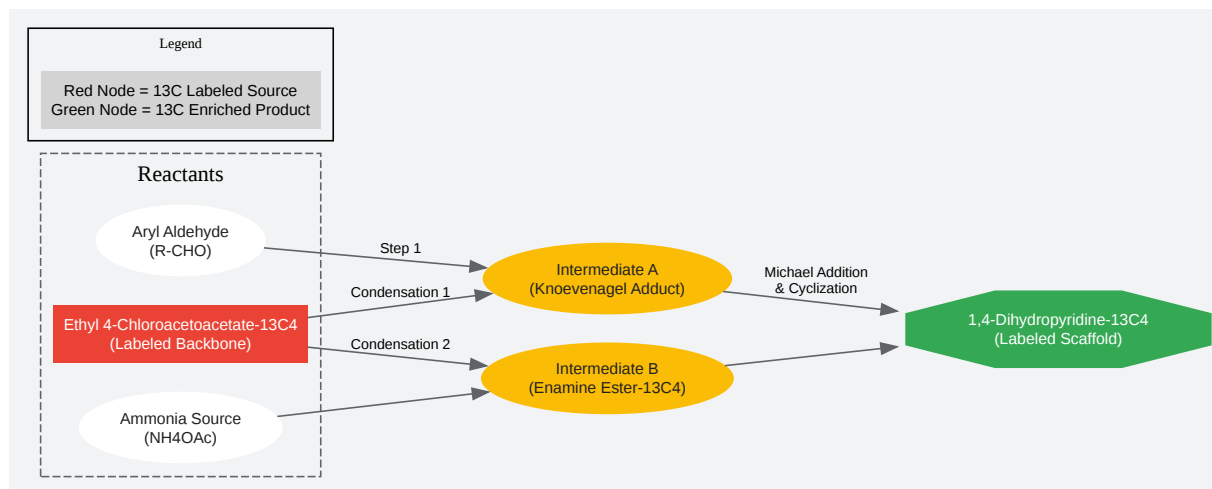
- Unlike the singlets observed in natural abundance NMR, the backbone exhibits strong homonuclear coupling.
- C1 (Ester Carbonyl): Appears as a doublet (coupling to C2).
- C2 (Methylene): Appears as a doublet of doublets (coupling to C1 and C3).
- C3 (Ketone): Appears as a doublet of doublets (coupling to C2 and C4).
- C4 (Chloromethyl): Appears as a doublet (coupling to C3).
- Note: The ethyl ester carbons (OCH₂CH₃) remain singlets (natural abundance).

Mechanistic Application: Hantzsch Synthesis Tracking

E4CAA is a pivotal building block in the synthesis of 1,4-dihydropyridines (1,4-DHPs). Using the variant allows researchers to trace the incorporation of the acetoacetate skeleton into the final drug scaffold, confirming regioselectivity during the cyclocondensation.

The Hantzsch Pathway (Visualization)

The following diagram illustrates the incorporation of E4CAA-¹³C₄ into a dihydropyridine scaffold.



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Figure 1: Mechanistic flow of the Hantzsch Dihydropyridine Synthesis. The red node indicates the introduction of the

labeled precursor, which tracks into the final dihydropyridine ring (green).

Analytical Protocol: Quantification via IDMS

The most critical application of E4CAA- $^{13}\text{C}_4$ is its use as an Internal Standard (IS) to quantify trace levels of 4-chloroacetoacetate in reaction mixtures or environmental samples.

Principle: Isotope Dilution Mass Spectrometry (IDMS)

IDMS compensates for matrix effects (ion suppression/enhancement) and extraction losses. Since the physicochemical properties (solubility, pKa, retention time) of E4CAA- $^{13}\text{C}_4$ are virtually identical to the analyte, they co-elute and experience the same ionization environment.

Experimental Workflow

Objective: Quantify residual E4CAA in a pharmaceutical intermediate sample.

Reagents:

- Analyte: Reaction mixture containing E4CAA.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Internal Standard: E4CAA-13C4 (1 mg/mL in Acetonitrile).
- Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).

Step-by-Step Protocol:

- Preparation of Spiking Solution:
 - Dilute the E4CAA-13C4 stock to 10 µg/mL using acetonitrile.
- Sample Extraction:
 - Aliquot 100 µL of the reaction mixture (Sample).
 - CRITICAL: Add 50 µL of E4CAA-13C4 Spiking Solution directly to the sample aliquot before any extraction steps.
 - Vortex for 30 seconds to ensure equilibration.
 - Precipitate proteins/salts (if necessary) with 300 µL cold acetonitrile. Centrifuge at 10,000 x g for 5 mins.
- LC-MS/MS Analysis:
 - Inject 5 µL of the supernatant.
 - Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm).
 - Gradient: 5% B to 95% B over 5 minutes.
- Data Processing:
 - Monitor MRM (Multiple Reaction Monitoring) transitions.
 - Analyte Transition: 165.0

119.0 (Loss of EtOH).

- IS Transition: 169.0

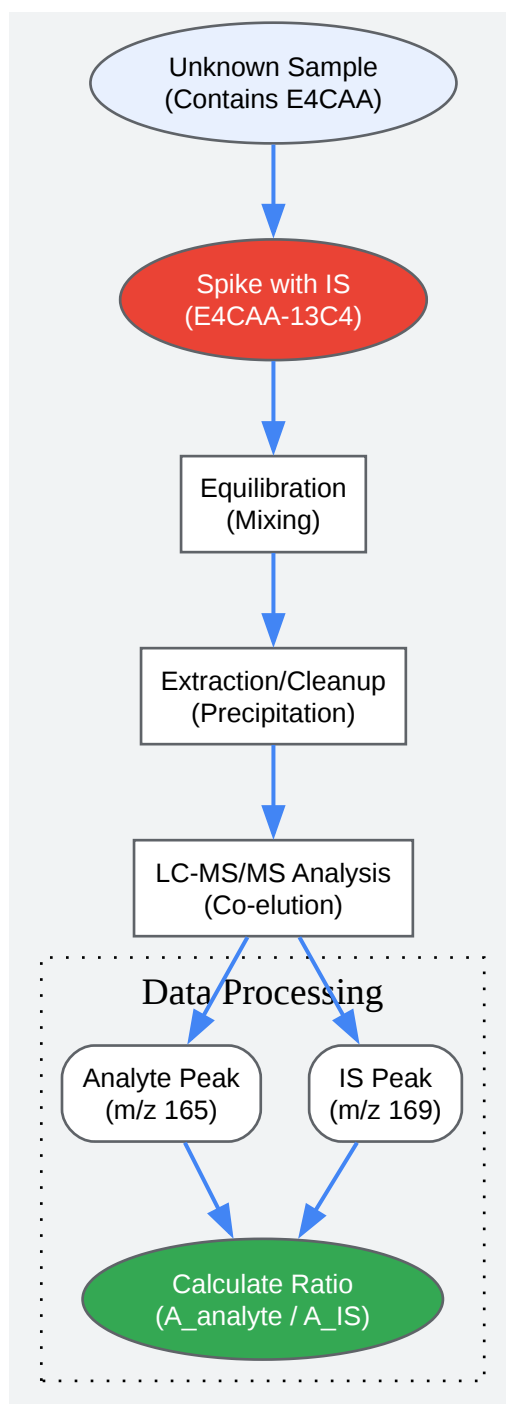
123.0 (Loss of EtOH, +4 Da shift maintained).

- Calculate the Area Ratio (

).

- Determine concentration using a calibration curve plotted as Area Ratio vs. Concentration Ratio.

Analytical Logic Diagram



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Figure 2: Isotope Dilution Mass Spectrometry (IDMS) workflow ensuring accurate quantification by compensating for matrix effects.

Handling, Stability & Safety

Safety Profile

E4CAA-13C4 retains the toxicity profile of the unlabeled parent. It is a potent lachrymator and an alkylating agent.

- Hazard: Causes severe skin burns and eye damage. Toxic if inhaled.
- Engineering Controls: Handle only in a functioning chemical fume hood.
- PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

Storage & Stability

- Temperature: Store at -20°C.
- Atmosphere: Store under inert gas (Argon or Nitrogen). The compound is moisture-sensitive; hydrolysis yields 4-chloroacetoacetic acid and ethanol, degrading the standard.
- Shelf Life: Typically 2 years if sealed and frozen. Verify purity via LC-MS prior to critical quantitative runs.

References

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Sources

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